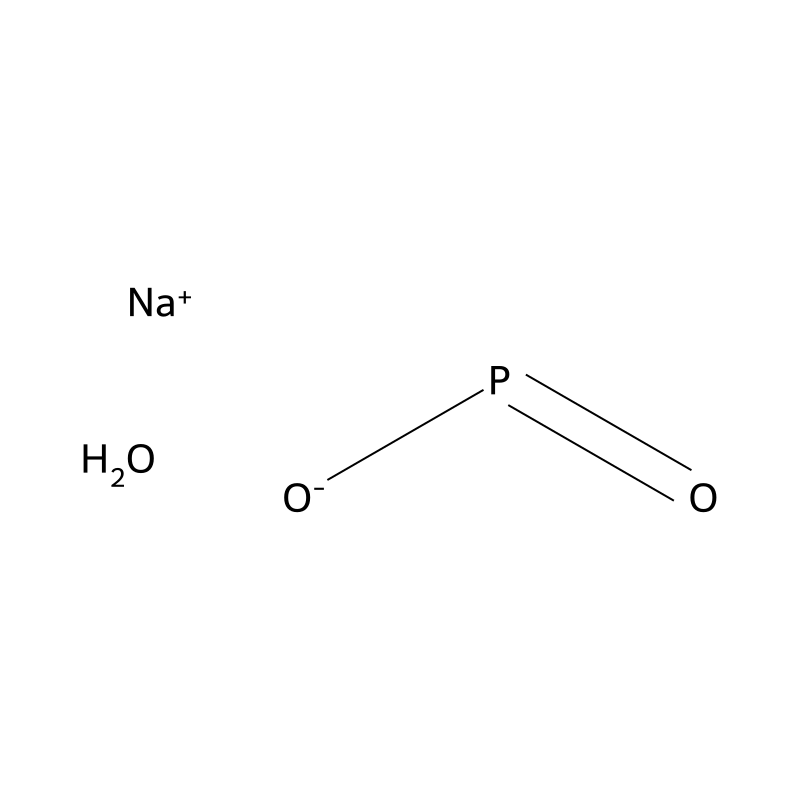

Phosphinic acid, sodium salt, monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Phosphinic acid, sodium salt, monohydrate, also known as sodium hypophosphite monohydrate, is an inorganic compound with the chemical formula . It appears as a white crystalline solid that is hygroscopic and soluble in water. This compound has been recognized for its strong reducing properties and is often utilized in various industrial applications, including as a reducing agent in chemical syntheses and as an additive in food processing .

- Reduction Reactions: It can reduce metal ions to their elemental forms, making it valuable in metallurgical processes.

- Dehydration: Upon heating, it can dehydrate to form sodium hypophosphite, which can further decompose into phosphine and sodium phosphate under certain conditions .

- Reactions with Acids: It reacts with strong acids to form phosphinic acid and corresponding sodium salts .

While primarily used in industrial applications, phosphinic acid, sodium salt, monohydrate has been studied for its biological effects. It has demonstrated potential antimicrobial properties and is considered safe for use in food products as it does not exhibit significant toxicological effects. Historically, hypophosphites have been used in remedies for tuberculosis due to their reducing capabilities .

Phosphinic acid, sodium salt, monohydrate can be synthesized through various methods:

- Neutralization Reaction: Reacting phosphorous acid with sodium hydroxide or sodium carbonate produces the salt.

- Electrochemical Reduction: Phosphate compounds can be reduced electrochemically to form hypophosphites.

- Chemical Reduction: Using reducing agents like hydrogen or metals to convert phosphates into hypophosphites .

This compound has diverse applications across various fields:

- Food Industry: Used as an antioxidant and stabilizer in food processing.

- Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients due to its reducing properties.

- Metallurgy: Acts as a reducing agent for metal plating processes.

- Agriculture: Utilized in fertilizers due to its phosphorus content .

Research indicates that phosphinic acid, sodium salt, monohydrate interacts with various biological systems. Studies have shown its efficacy against certain pathogens and its role in enhancing the bioavailability of nutrients when used in fertilizers. Its interactions are primarily characterized by its ability to donate electrons, thereby influencing redox reactions within biological systems .

Phosphinic acid, sodium salt, monohydrate shares similarities with other phosphorus-containing compounds but exhibits unique characteristics that distinguish it.

| Compound Name | Molecular Formula | Properties | Unique Features |

|---|---|---|---|

| Phosphoric acid | Colorless liquid; strong acid | Stronger acidity than phosphinic acid | |

| Sodium phosphate | White crystalline powder; alkaline | Used primarily as a buffering agent | |

| Sodium hypophosphite | White hygroscopic crystals | Strong reducing agent; similar structure | |

| Phosphorus trichloride | Colorless liquid; reactive | Highly reactive; used in organic synthesis |

Phosphinic acid, sodium salt, monohydrate is unique for its dual role as both a reducing agent and a source of phosphorus while maintaining a relatively low toxicity profile compared to other phosphorus compounds .